2-METHOXY-N-({6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}METHYL)-N-PHENYLBENZAMIDE
Overview
Description
2-METHOXY-N-({6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}METHYL)-N-PHENYLBENZAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound contains a triazolo-phthalazine moiety, which is known for its significant biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-N-({6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}METHYL)-N-PHENYLBENZAMIDE typically involves a multi-step process. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve scale-up reactions and late-stage functionalization of the triazolo-pyridine core. The use of microwave irradiation can be advantageous due to its efficiency and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-N-({6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}METHYL)-N-PHENYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a reactive iminoquinone intermediate.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can lead to the formation of iminoquinone derivatives .
Scientific Research Applications
2-METHOXY-N-({6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}METHYL)-N-PHENYLBENZAMIDE has several applications in scientific research:
Medicinal Chemistry: It is used in the development of drugs targeting cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Biological Research: The compound exhibits various biological activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors.
Material Sciences: It has applications in the development of new materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-METHOXY-N-({6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}METHYL)-N-PHENYLBENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like JAK1 and JAK2 by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to fit into the enzyme’s active site, preventing substrate binding and subsequent enzyme activity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole Derivatives: These compounds also exhibit significant biological activities and are used in medicinal chemistry.
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazolo core and are used in various applications, including as RORγt inverse agonists and JAK inhibitors.
Uniqueness
What sets 2-METHOXY-N-({6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}METHYL)-N-PHENYLBENZAMIDE apart is its specific combination of functional groups and its ability to interact with multiple biological targets. This makes it a versatile compound in both medicinal and material sciences.
Properties
IUPAC Name |
2-methoxy-N-[(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methyl]-N-phenylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O2/c1-17-19-12-6-7-13-20(19)24-27-26-23(30(24)28-17)16-29(18-10-4-3-5-11-18)25(31)21-14-8-9-15-22(21)32-2/h3-15H,16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHZSQUYOOXKIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=NN=C2C3=CC=CC=C13)CN(C4=CC=CC=C4)C(=O)C5=CC=CC=C5OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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